molecular formula C9H17N3O B13631189 1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine

1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine

Cat. No.: B13631189
M. Wt: 183.25 g/mol
InChI Key: FGKRDRSJBAVUDH-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxypropyl group at the 1-position and two methyl groups at the 3 and 5 positions of the pyrazole ring

Preparation Methods

The synthesis of 1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 3-methoxypropylamine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

For industrial production, the process may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced amine derivatives.

    Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides or sulfonates.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound may be investigated for its potential biological activities, including antimicrobial, antifungal, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, the compound can be used as a lead compound for drug discovery. Its structural features may be optimized to enhance its pharmacological properties and develop new drugs.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate binding. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(3-Methoxypropyl)-4-piperidinamine: This compound has a similar methoxypropyl group but differs in the core structure, which is a piperidine ring instead of a pyrazole ring. It may exhibit different chemical and biological properties due to this structural difference.

    3-(3-Methoxypropyl)xanthine: This compound contains a xanthine core with a methoxypropyl group. It may have different applications and reactivity compared to the pyrazole derivative.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a more complex structure with multiple aromatic rings and a triazole moiety. Its properties and applications would differ significantly from the simpler pyrazole derivative.

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-(3-methoxypropyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H17N3O/c1-7-9(10)8(2)12(11-7)5-4-6-13-3/h4-6,10H2,1-3H3

InChI Key

FGKRDRSJBAVUDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCOC)C)N

Origin of Product

United States

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